2-(2-Bromoethoxy)propanenitrile
Overview
Description
2-(2-Bromoethoxy)propanenitrile is a chemical compound with the CAS Number: 854679-28-0 and Molecular Weight: 178.03 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-(2-Bromoethoxy)propanenitrile consists of a nitrile group (-C≡N) attached to a propyl chain, which is further connected to a bromoethoxy group (-OCH2CH2Br) .Physical And Chemical Properties Analysis
2-(2-Bromoethoxy)propanenitrile is a liquid at room temperature . It has a molecular weight of 178.03 .Scientific Research Applications
Heterocyclic Synthesis
2-Amino-2-alkyl(aryl)propanenitriles, closely related to 2-(2-Bromoethoxy)propanenitrile, are used as precursors for synthesizing heterocyclic systems such as imidazole derivatives, oxazoles, isothiazoles, and 1,3,2-diazaphospholidines. These compounds have potential applications in various chemical and biological fields due to their unique properties and derived heterocycles (Drabina & Sedlák, 2012).
Electrolyte Safety in Lithium-Ion Batteries
A study introduced new mixtures, including 3-(2-methoxyethoxy)propanenitrile (structurally similar to 2-(2-Bromoethoxy)propanenitrile), as safe electrolytes for lithium-ion batteries. These electrolytes demonstrated high safety, better wettability, and superior electrochemical performance (Liu et al., 2016).
Synthesis of Spiro[2.4]heptane Tetracarbonitriles
Radical additions of bromomalononitrile to allenes, closely related to 2-(2-Bromoethoxy)propanenitrile, resulted in the synthesis of Spiro[2.4]heptane-4,4,7,7-tetracarbonitriles. These compounds exhibited significant structural peculiarities and potential for further chemical applications (Bartels, Boldt, & Schomburg, 1981).
Antibacterial Properties
2-Bromo-2-nitro-1,3-propanediol, a compound structurally similar to 2-(2-Bromoethoxy)propanenitrile, has been reviewed for its properties, including antibacterial mechanisms. It finds applications in cosmetics, water treatment, the oil industry, and the pharmaceutical industry (Wenlong, 2010).
Chemical Synthesis and Molecular Structure
Research on 3-bromo-2-trimethylsilyl-1-propene and related compounds, which are structurally related to 2-(2-Bromoethoxy)propanenitrile, explored their reactivity towards various electrophiles and potential in synthesizing functionally diverse compounds (Knockel & Normant, 1984).
Monoalkylation of Propanedinitrile
Studies have shown that monoalkylated propanedinitriles can be synthesized through photoirradiation processes. This research expands the potential synthetic applications of nitrile compounds (Ohashi et al., 2008).
Multi-Component Chemical Reactions
A four-component reaction involving dimethyl acetylenedicarboxylate and malononitrile (propanedinitrile) led to the formation of polyfunctionalized 1,4-dihydropyridine derivatives. This demonstrates the versatility of nitrile compounds in multi-component chemical reactions (Hadjebi et al., 2011).
Environmental Applications
Research on the degradation of 3,3'-iminobis-propanenitrile in aqueous solutions using the Fe(0)/GAC micro-electrolysis system revealed insights into effective pollutant removal methods (Lai et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-(2-bromoethoxy)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO/c1-5(4-7)8-3-2-6/h5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPPRWKYEFVPGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethoxy)propanenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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